N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide
Overview
Description
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide typically involves the reaction of 4-methylbenzylamine with 2-acetylbenzimidazole. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetic acid.
Reduction: Formation of N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethylamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide
- N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethylamine
- N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetic acid
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique properties. Compared to other similar compounds, it has shown higher potency in certain biological assays and better stability under various conditions. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)11-20-16-6-4-3-5-15(16)19-17(20)18-13(2)21/h3-10H,11H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGVTZRXMSGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320756 | |
Record name | N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371955-26-9 | |
Record name | N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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